2,1-Benzisothiazol-3-amine, 5,7-dichloro-
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Overview
Description
2,1-Benzisothiazol-3-amine, 5,7-dichloro- is a chemical compound belonging to the class of benzisothiazoles. This compound is characterized by the presence of chlorine atoms at the 5 and 7 positions of the benzisothiazole ring. Benzisothiazoles are known for their diverse biological activities and are used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisothiazol-3-amine, 5,7-dichloro- typically involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide. This reaction proceeds under specific conditions to yield the desired benzisothiazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,1-Benzisothiazol-3-amine, 5,7-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Compounds with substituted functional groups replacing chlorine atoms.
Scientific Research Applications
2,1-Benzisothiazol-3-amine, 5,7-dichloro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,1-Benzisothiazol-3-amine, 5,7-dichloro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 1,2-Benzisothiazol-3-amine
- 1,2-Benzothiazol-3-one
- Methylisothiazolinone
Comparison: 2,1-Benzisothiazol-3-amine, 5,7-dichloro- is unique due to the presence of chlorine atoms at specific positions, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different antimicrobial properties and chemical reactivity, making it valuable for specific applications.
Properties
CAS No. |
60877-79-4 |
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Molecular Formula |
C7H4Cl2N2S |
Molecular Weight |
219.09 g/mol |
IUPAC Name |
5,7-dichloro-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,10H2 |
InChI Key |
SPYCJKMYYZZDMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NSC(=C21)N)Cl)Cl |
Origin of Product |
United States |
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